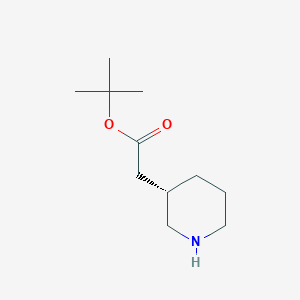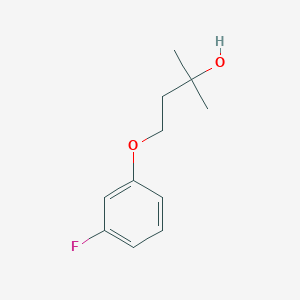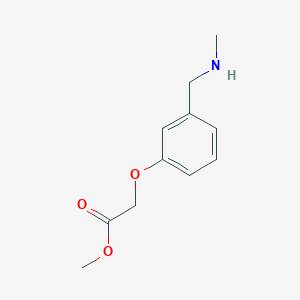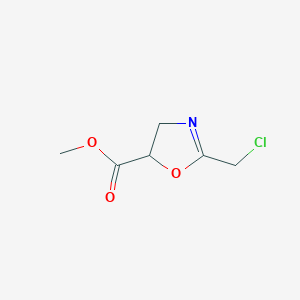![molecular formula C7H15NO B13563981 Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
Methyl[(4-methyloxolan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(4-methyloxolan-2-yl)methyl]amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is also known by its IUPAC name, N-methyl-1-(4-methyltetrahydrofuran-2-yl)methanamine . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a methylamine group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methyloxolan-2-yl)methyl]amine typically involves the reaction of 4-methyltetrahydrofuran with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to isolate the final product and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(4-methyloxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Methyl[(4-methyloxolan-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl[(4-methyloxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl[(4-methyloxolan-2-yl)methyl]amine include:
Methyl[(2-methyloxolan-2-yl)methyl]amine: This compound has a similar structure but with a different position of the methyl group on the tetrahydrofuran ring.
Methyltetrazine-amine hydrochloride: This compound contains a tetrazine ring instead of a tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific structure, which includes a tetrahydrofuran ring and a methylamine group. This unique structure gives it distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(4-8-2)9-5-6/h6-8H,3-5H2,1-2H3 |
Clave InChI |
KVGPDHSBKXPEDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)




![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)

![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)



